molecular formula C10H9NO3 B1626853 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate CAS No. 77692-61-6

4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate

Cat. No. B1626853
CAS RN: 77692-61-6
M. Wt: 191.18 g/mol
InChI Key: OPDJXDRQUSGPAH-UHFFFAOYSA-N
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Description

4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate is a chemical compound with the following properties:



  • Chemical Formula : C<sub>10</sub>H<sub>9</sub>NO<sub>4</sub>

  • Molecular Weight : 207.18 g/mol

  • CAS Number : 77692-61-6



Synthesis Analysis

The compound can be synthesized through a two-step process:



  • Formation of Intermediates :

    • Aniline derivatives react with α-bromo-4-(methylsulfonyl)acetophenone to yield various 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives.



  • Condensation Reaction :

    • The intermediates obtained in the first step undergo condensation with different 2-aminopyridines to produce the final 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate compound.





Molecular Structure Analysis

The molecular structure consists of an azetidine ring with a phenyl group and a hydrogen carbonate moiety. The SO<sub>2</sub>Me pharmacophore is inserted into the secondary pocket of the COX-2 enzyme, forming hydrogen bonds with the active site.



Chemical Reactions Analysis

The compound exhibits selective inhibition of COX-2 (cyclooxygenase-2) enzyme. It plays a crucial role in converting arachidonic acid to inflammatory mediators. The designed compound, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) , shows high potency (IC<sub>50</sub> = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 compared to COX-1 .



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in the available data.

  • Boiling Point : Not specified in the available data.

  • Density : Not specified in the available data.


Safety And Hazards


  • Toxicity information is not explicitly provided in the available data.

  • As with any chemical compound, proper handling, storage, and disposal precautions should be followed.


Future Directions

Further research could explore:



  • Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.

  • In vivo studies to assess pharmacokinetics and safety profiles.

  • Investigation of potential therapeutic applications beyond COX-2 inhibition.


Please note that this analysis is based on available literature, and additional research may yield more insights. For detailed references, please refer to the original research article1.


properties

IUPAC Name

(4-oxo-1-phenylazetidin-2-yl) hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-8-6-9(15-10(13)14)11(8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPJGMGMBDWBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C1=O)C2=CC=CC=C2)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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